molecular formula C18H16Cl2N2O4S B3652965 2-[(3,5-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-[(3,5-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B3652965
M. Wt: 427.3 g/mol
InChI Key: BDHFWKNXIOZANV-UHFFFAOYSA-N
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Description

The compound “2-[(3,5-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The molecule also contains a benzylthio group (a benzene ring attached to a sulfur atom which is attached to a methylene group), and a trimethoxyphenyl group (a benzene ring with three methoxy groups attached).


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The 1,3,4-oxadiazole ring is planar, and the benzylthio and trimethoxyphenyl groups would add significant steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The oxadiazole ring is aromatic and relatively stable. The sulfur atom in the benzylthio group could potentially act as a nucleophile in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the polar oxadiazole ring and the polarizable sulfur atom might influence its solubility .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, reactivity, and potential applications of this compound. If it has biological activity, it could be studied as a potential therapeutic agent .

Properties

IUPAC Name

2-[(3,5-dichlorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S/c1-23-14-6-11(7-15(24-2)16(14)25-3)17-21-22-18(26-17)27-9-10-4-12(19)8-13(20)5-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHFWKNXIOZANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,5-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-[(3,5-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
2-[(3,5-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
2-[(3,5-dichlorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

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